molecular formula C8H16N2O2 B2876413 ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine CAS No. 1309611-91-3

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine

Cat. No. B2876413
CAS RN: 1309611-91-3
M. Wt: 172.228
InChI Key: JAPJNENUHJRFCL-RULNZFCNSA-N
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Description

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine, also known as HFD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis of HIV Protease Inhibitors

  • Efficient Synthesis for HIV Drug Development : The synthesis of hexahydrofuro[2,3-b]furan-3-ol, a core component of various HIV protease inhibitors including darunavir, has been advanced through efficient methods. This includes a highly efficient method utilizing lanthanide catalysts for the synthesis of racemic hexahydrofuro[2,3-b]furan-3-ol, and a concise, one-pot synthesis approach providing high yield and enantiomeric excess, indicating a significant contribution to antiretroviral therapy research (Yu et al., 2007); (Sevenich et al., 2017).

Biomass Conversion to Sustainable Chemicals

  • Biomass-Derived Furanic Compounds for Chemical Production : Research into converting renewable biomass into furanic compounds like 5-hydroxymethylfurfural (HMF) and furfural showcases the potential of these substances as sustainable alternatives to petroleum-based chemicals. These studies offer insights into efficient production methods and applications in creating fine chemicals and plastics, emphasizing the role of furanic compounds in green chemistry and biorefinery processes (Chheda et al., 2007); (Nakagawa et al., 2013).

Material Science and Catalysis

  • Innovative Material Synthesis and Catalysis : The synthesis of linear polyurethane bearing pendant furan groups and cross-linked healable polyurethane containing Diels–Alder bonds illustrates the utilization of furanic compounds in creating advanced materials with potential applications in various industries. These materials demonstrate properties like thermal reversibility and healing efficiency, which are valuable for developing sustainable materials and exploring novel catalytic processes (Du et al., 2014).

Mechanism of Action

Target of Action

The primary targets of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine are currently unknown . These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly affect the action of a compound.

properties

IUPAC Name

[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,1-4,9-10H2/t5-,6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPJNENUHJRFCL-RULNZFCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine

CAS RN

1309611-91-3
Record name [(3S,3aR,6S,6aR)-6-(aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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